N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Tropane: A structurally similar compound that also features a bicyclic ring system with a nitrogen atom.
Cocaine: Another tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
Uniqueness
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of azabicyclic structures, which have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H22N2O with a molecular weight of 222.33 g/mol. The structure consists of a bicyclic framework that incorporates a nitrogen atom, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂N₂O |
Molecular Weight | 222.33 g/mol |
CAS Number | 2320884-29-3 |
This compound has been studied for its role as a monoamine reuptake inhibitor, affecting neurotransmitter systems in the brain. This mechanism is particularly relevant for conditions such as depression and anxiety, where modulation of serotonin, norepinephrine, and dopamine levels is beneficial.
- Neurotransmitter Reuptake Inhibition : The compound has demonstrated the ability to inhibit the reuptake of monoamines in vitro, which can lead to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive function .
- Therapeutic Potential : Due to its action on neurotransmitter systems, this compound shows promise for treating various psychiatric disorders such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Studies
Recent studies have highlighted the pharmacological properties of azabicyclic compounds similar to this compound:
- In Vitro Studies : Research indicates that derivatives of azabicyclo[3.2.1]octane can effectively inhibit serotonin and norepinephrine transporters in human cell lines, suggesting their potential as antidepressants .
- Animal Models : In vivo studies using rodent models have shown that compounds with similar structures exhibit reduced anxiety-like behavior when administered, further supporting their therapeutic potential .
Case Studies
Several case studies have been documented regarding the efficacy of azabicyclic compounds:
- Case Study 1 : A study examining a related azabicyclic compound demonstrated significant improvement in depressive symptoms in a controlled clinical trial involving patients diagnosed with major depressive disorder (MDD) . The study noted improvements in both subjective reports and objective measures of mood.
- Case Study 2 : Another investigation focused on the anxiolytic effects of similar compounds in animal models showed that administration led to decreased stress responses and increased exploratory behavior, suggesting reduced anxiety levels .
Properties
IUPAC Name |
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIXIMOAOAMSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.